(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: is an organic compound with the molecular formula C8H8BrClOS It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methoxyphenol and methyl bromide.
Bromination: The phenol is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Methylation: The brominated phenol is then methylated using methyl bromide in the presence of a base like potassium carbonate.
Sulfur Introduction: Finally, the methylated product is treated with a sulfur source, such as sodium sulfide, to introduce the methylsulfane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: can be compared with other similar compounds, such as:
(5-Bromo-3-chloro-2-methoxyphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(5-Bromo-3-chloro-2-methoxyphenyl)(propyl)sulfane: Similar structure but with a propyl group instead of a methyl group.
(5-Bromo-3-chloro-2-methoxyphenyl)(phenyl)sulfane: Similar structure but with a phenyl group instead of a methyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8BrClOS |
---|---|
Molecular Weight |
267.57 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrClOS/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4H,1-2H3 |
InChI Key |
PDBFFEMIAWPTDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.